molecular formula C8H6FNOS B15204412 4-Fluoro-2-(methylthio)benzo[d]oxazole

4-Fluoro-2-(methylthio)benzo[d]oxazole

Cat. No.: B15204412
M. Wt: 183.20 g/mol
InChI Key: JEDQDGOJMKDTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methylthio)benzo[d]oxazole is an organic compound with the molecular formula C8H6FNSO It is a derivative of benzo[d]oxazole, featuring a fluorine atom at the 4-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylthio)benzo[d]oxazole typically involves the reaction of 4-fluoro-2-nitrophenol with methylthiol in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid (HCl).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, HCl

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluoro-2-(methylthio)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(methylthio)benzo[d]thiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.

    4-Fluoro-2-(methylthio)benzoxazole: Similar structure but without the dioxazole ring.

Uniqueness

4-Fluoro-2-(methylthio)benzo[d]oxazole is unique due to the presence of both a fluorine atom and a methylthio group, which confer distinct chemical properties and reactivity. Its oxazole ring structure also differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-fluoro-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6FNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3

InChI Key

JEDQDGOJMKDTOC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.